molecular formula C26H20N4O B3357861 Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)- CAS No. 76015-28-6

Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)-

Cat. No.: B3357861
CAS No.: 76015-28-6
M. Wt: 404.5 g/mol
InChI Key: JHAGXIYAKCAUFC-UHFFFAOYSA-N
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Description

Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)- is a complex organic compound known for its unique structure and properties It is characterized by the presence of an acridine moiety, which is a tricyclic aromatic system, and an amino group attached to the acridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, acridine, undergoes nitration to introduce a nitro group at a specific position on the acridine ring.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Coupling Reaction: The resulting aminoacridine is then coupled with a benzamide derivative through a nucleophilic substitution reaction, forming the desired compound.

Industrial Production Methods

Industrial production of Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)- follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)- has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s ability to intercalate with DNA makes it valuable in studying DNA-protein interactions and as a potential therapeutic agent.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain enzymes and interfere with cellular processes.

    Industry: It is used in the development of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)- involves its interaction with molecular targets such as DNA and enzymes. The acridine moiety allows the compound to intercalate between DNA base pairs, disrupting the DNA structure and affecting replication and transcription processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby interfering with their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A compound with a similar acridine structure, used as a nucleic acid-selective fluorescent cationic dye.

    Proflavine: Another acridine derivative with antiseptic properties and used in biological staining.

    Amsacrine: An anticancer agent that also intercalates with DNA, similar to Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)-.

Uniqueness

Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to intercalate with DNA and inhibit enzymes makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-[(3-aminoacridin-9-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O/c27-18-10-15-22-24(16-18)30-23-9-5-4-8-21(23)25(22)28-19-11-13-20(14-12-19)29-26(31)17-6-2-1-3-7-17/h1-16H,27H2,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAGXIYAKCAUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC5=CC=CC=C53)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10226931
Record name Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76015-28-6
Record name Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076015286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(4-((3-amino-9-acridinyl)amino)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10226931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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